molecular formula C17H22N2O5S2 B2660749 N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 2034303-56-3

N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2660749
CAS No.: 2034303-56-3
M. Wt: 398.49
InChI Key: PKDBAXYORSHKQH-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic compound with a complex molecular structure, incorporating thiophene and sulfamoyl groups. This compound's design allows for diverse applications, especially in the fields of medicinal chemistry and pharmacology, owing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide involves several key steps:

  • Formation of Intermediate Thiophene-Ethyl Sulfonamide: : The reaction starts with the thiophene ring structure, which is functionalized with an ethyl sulfonamide group under controlled conditions using reagents like chlorosulfonic acid.

  • Attachment of the Hydroxyethoxy Group: : The intermediate undergoes etherification with 2-bromoethanol, forming the hydroxyethoxy linkage.

  • Acetamide Derivatization: : Finally, the product is acetylated using acetic anhydride to yield the target compound.

Industrial Production Methods

On an industrial scale, the compound can be produced using batch or continuous flow processes, depending on the required production volume. Optimization of temperature, pressure, and catalyst usage is critical to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized under mild conditions to yield sulfone derivatives.

  • Reduction: : The sulfonamide group can be reduced to the corresponding amine using agents like lithium aluminum hydride.

  • Substitution: : The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures ranging from -10°C to 150°C, with inert atmospheres to prevent unwanted side reactions.

Major Products Formed

  • Oxidation: : Sulfone derivatives of the thiophene ring.

  • Reduction: : Corresponding amines from the sulfonamide group.

  • Substitution: : Varied derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its sulfamoyl group mimics the structure of natural substrates, allowing it to interact with various biological targets effectively.

Medicine

In medicine, this compound shows promise as a therapeutic agent. Preliminary studies suggest it could be effective in treating certain types of cancer and inflammatory diseases by inhibiting key enzymes involved in these conditions.

Industry

Industrially, this compound is valuable in the development of specialty chemicals and pharmaceuticals. Its versatile reactivity makes it a useful intermediate in large-scale chemical syntheses.

Mechanism of Action

The mechanism by which N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide exerts its effects is primarily through enzyme inhibition. The sulfamoyl group binds to the active site of target enzymes, preventing the substrate from interacting and thus inhibiting the enzyme's activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-hydroxyethoxy)ethyl)-4-methylbenzenesulfonamide: : Lacks the thiophene ring but has similar functional groups.

  • Thiophen-2-ylmethanesulfonamide: : Incorporates a thiophene ring and sulfonamide group, but lacks the hydroxyethoxy and acetamide functionalities.

  • 4-(2-(2-hydroxyethoxy)ethylsulfonamido)phenylacetamide: : Similar structure but with variations in the positioning of functional groups.

Highlighting Uniqueness

What sets N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide apart is its unique combination of a hydroxyethoxy group, a thiophene ring, and an acetamide moiety

Properties

IUPAC Name

N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-12-10-14(19-13(2)21)5-6-17(12)26(22,23)18-11-15(24-8-7-20)16-4-3-9-25-16/h3-6,9-10,15,18,20H,7-8,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDBAXYORSHKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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